molecular formula C12H24N2O3 B2857888 tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate CAS No. 2060026-70-0

tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate

Cat. No.: B2857888
CAS No.: 2060026-70-0
M. Wt: 244.335
InChI Key: NLBBFJQLZMXRSC-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate: . This compound is characterized by its molecular structure, which includes a tert-butyl group, a hydroxyethyl group, and a piperidin-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate typically involves the reaction of piperidin-3-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

  • Reduction: : The compound can be reduced to remove the tert-butyl protecting group.

  • Substitution: : The piperidin-3-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) can be employed in substitution reactions.

Major Products Formed

  • Oxidation: : Aldehydes, carboxylic acids.

  • Reduction: : Deprotected amine derivatives.

  • Substitution: : Azides, halides.

Scientific Research Applications

Tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate: has several scientific research applications:

  • Chemistry: : It can be used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.

  • Biology: : The compound can be utilized in the study of enzyme inhibitors and receptor binding assays.

  • Industry: : It can be used as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the piperidin-3-yl group can interact with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate: is unique due to its specific combination of functional groups. Similar compounds include:

  • Tert-butyl N-(2-hydroxyethyl)carbamate: : Lacks the piperidin-3-yl group.

  • Tert-butyl N,N-bis(2-hydroxyethyl)carbamate: : Contains two hydroxyethyl groups instead of one.

This compound .

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-piperidin-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14(7-8-15)10-5-4-6-13-9-10/h10,13,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBBFJQLZMXRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060026-70-0
Record name tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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